molecular formula C9H7FN2O2 B12969457 Ethyl 5-cyano-3-fluoropicolinate

Ethyl 5-cyano-3-fluoropicolinate

Cat. No.: B12969457
M. Wt: 194.16 g/mol
InChI Key: FQPSHYRIWVRGDD-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-3-fluoropicolinate (CAS 1807175-58-1) is a chemical building block with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol . This compound is a fluorinated and cyanated picolinate ester, which makes it a valuable synthon in various research applications, particularly in pharmaceutical chemistry and drug discovery . Its structure, featuring both an electron-withdrawing cyano group and a fluorine atom on the pyridine ring, is instrumental in the synthesis of more complex molecules, such as 8-hydroxynaphthyridines, which have been explored as potential treatments for visceral leishmaniasis . As a key intermediate, it can be used to investigate structure-activity relationships (SAR) and to optimize the physicochemical properties of lead compounds . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is classified with the hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or inhaled . Proper safety precautions, including the use of personal protective equipment, should always be followed. The UN number is 2811, and it is assigned to Packing Group III .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

ethyl 5-cyano-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C9H7FN2O2/c1-2-14-9(13)8-7(10)3-6(4-11)5-12-8/h3,5H,2H2,1H3

InChI Key

FQPSHYRIWVRGDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C#N)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with halogenated picolinonitriles or picolinates, such as 3,4,5,6-tetrachloropicolinonitrile or 3,4,5,6-tetrafluoropicolinonitrile, which serve as precursors for selective fluorine substitution and nitrile group manipulation.

Fluorination via Nucleophilic Aromatic Substitution (SNAr)

A critical step is the nucleophilic aromatic substitution of a chlorine substituent by fluoride ion to introduce the fluorine atom at the 3-position. This is typically achieved using anhydrous fluoride sources such as tetramethylammonium fluoride (NMe4F) or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction conditions: Room temperature to moderate heating (ambient to 100 °C)
  • Solvents: Anhydrous DMF or DMSO
  • Fluoride source: Anhydrous tetramethylammonium fluoride (NMe4F) is preferred for high selectivity and yield
  • Reaction time: Typically overnight (around 20-24 hours)

This method provides high yields (up to 85%) of fluorinated picolinates with minimal side reactions.

Introduction of the Cyano Group

The cyano group at the 5-position is introduced either by starting from picolinonitrile derivatives or by converting suitable precursors through halogen exchange and subsequent nucleophilic substitution with cyanide sources.

  • Typical approach: Starting from 3,4,5,6-tetrachloropicolinonitrile, selective fluorine exchange and amination steps are performed to yield 4-amino-3-chloro-5-fluoro-6-substituted picolinonitriles, which can be further transformed to the desired cyano-fluoro picolinate.
  • Reaction conditions: Fluorine exchange reactions are conducted at 80-150 °C, often without solvent or in polar aprotic solvents.
  • Catalysts/Additives: Quaternary phosphonium salts or crown ethers (e.g., 18-crown-6) are used to enhance fluorine exchange efficiency.

Esterification to Ethyl Ester

The final step involves esterification of the picolinic acid derivative to form the ethyl ester. This is typically achieved by:

  • Hydrolysis of nitrile or acid chloride intermediates followed by reaction with ethanol in the presence of strong acids (e.g., HCl) or acid catalysts.
  • Direct esterification using ethyl alcohol and acid catalysts under reflux conditions.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Fluorine Exchange 3,4,5,6-Tetrachloropicolinonitrile, KF or NMe4F, DMF or DMSO, 80-150 °C, 12-24 h Selective substitution of Cl by F at 3-position
2 Amination Ammonia (NH3), anhydrous conditions, 80-120 °C Introduction of amino group at 4-position
3 Hydrazine Reaction Hydrazine hydrate, polar solvent Conversion of fluoro substituent at 6-position to hydrazino group
4 Halogenation Chlorine, bromine, or iodine source Halogenation at 6-position
5 Hydrolysis and Esterification Strong acid (HCl), ethanol, reflux Formation of ethyl ester of 5-cyano-3-fluoropicolinate

Note: Steps 2-4 may be rearranged depending on intermediate stability and desired substitution pattern.

Research Findings and Yields

  • Fluorination using anhydrous tetramethylammonium fluoride at room temperature yields fluorinated picolinates in 82-85% isolated yield on scales up to 10 g, demonstrating scalability and reproducibility.
  • Fluorine exchange reactions with crown ether catalysts improve conversion rates and selectivity, reducing by-products and facilitating purification.
  • Esterification under acidic conditions provides high purity ethyl esters suitable for further synthetic applications.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Reference(s)
Fluoride source Anhydrous tetramethylammonium fluoride (NMe4F)
Solvent for fluorination DMF, DMSO
Fluorination temperature Room temperature to 100 °C
Reaction time (fluorination) 20-24 hours
Fluorine exchange temperature 80-150 °C
Additives for fluorine exchange Crown ethers (e.g., 18-crown-6)
Esterification conditions Ethanol, strong acid catalyst, reflux
Typical yield (fluorination) 82-85%

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-3-fluoropicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups on the pyridine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Amines: From the reduction of the cyano group.

    Substituted Picolinates: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 5-cyano-3-fluoropicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-3-fluoropicolinate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or modulating receptor activity. The cyano and fluorine groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary depending on the biological system and the specific target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to Ethyl 5-cyano-3-fluoropicolinate, differing in ester groups, substituents, or substitution patterns:

Compound Name Substituents Ester Group Key Differences Availability/Notes Reference ID
Mthis compound 5-CN, 3-F Methyl Shorter alkyl chain (methyl vs. ethyl) Discontinued; limited industrial use
Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)picolinate 3-Cl, 4-CN, 5-CF₃ Ethyl Additional Cl and CF₃ groups Available via Parchem Chemicals
Methyl 5-fluoro-6-methylpicolinate 5-F, 6-CH₃ Methyl Methyl at 6-position; lacks cyano group Similarity score: 0.83
Methyl 3-amino-5-fluoropicolinate 3-NH₂, 5-F Methyl Amino group replaces cyano Similarity score: 0.81
Key Observations:

Ester Group Impact: Methyl esters (e.g., Mthis compound) may exhibit lower solubility in non-polar solvents compared to ethyl esters due to reduced hydrophobicity. Ethyl esters generally offer better hydrolytic stability, making them more suitable for long-term storage.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 5-cyano and 3-fluoro groups in this compound enhance electrophilic reactivity, favoring nucleophilic substitution reactions. Amino vs. Cyano: Methyl 3-amino-5-fluoropicolinate replaces the cyano group with an amino group, altering electronic properties (e.g., basicity) and reactivity toward electrophiles.

Similarity Scores :

  • Compounds with higher similarity scores (e.g., 0.91 for 5-Fluoro-3-methylpicolinic acid) retain core structural motifs but differ in functional groups, impacting bioactivity and synthetic utility.

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